Descarboethoxyloratadine-d6 (diacetate)
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Overview
Description
Descarboethoxyloratadine-d6 (diacetate) is a deuterated labeled form of descarboethoxyloratadine. This compound is primarily used in scientific research as a stable isotope for tracing and quantitation during drug development processes . The incorporation of stable heavy isotopes like deuterium into drug molecules can significantly affect their pharmacokinetic and metabolic profiles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of descarboethoxyloratadine-d6 (diacetate) involves the deuteration of descarboethoxyloratadine. This process typically includes the substitution of hydrogen atoms with deuterium atoms in the molecular structure. The reaction conditions for this deuteration process often involve the use of deuterated reagents and solvents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of descarboethoxyloratadine-d6 (diacetate) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the precise incorporation of deuterium atoms. Quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Descarboethoxyloratadine-d6 (diacetate) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of descarboethoxyloratadine-d6 (diacetate) may yield corresponding ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
Descarboethoxyloratadine-d6 (diacetate) has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer for studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the distribution and transformation of molecules within biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new pharmaceuticals and the optimization of existing drug formulations.
Mechanism of Action
The mechanism of action of descarboethoxyloratadine-d6 (diacetate) involves its role as a stable isotope tracer. By incorporating deuterium atoms into the molecular structure, researchers can track the compound’s behavior in various systems. This allows for detailed studies of drug metabolism and pharmacokinetics, providing valuable insights into the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Descarboethoxyloratadine: The non-deuterated form of the compound.
Loratadine: The parent compound from which descarboethoxyloratadine is derived.
Desloratadine: Another metabolite of loratadine with similar pharmacological properties.
Uniqueness
Descarboethoxyloratadine-d6 (diacetate) is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for precise tracking in research studies. This makes it a valuable tool for studying drug metabolism and pharmacokinetics, providing insights that are not possible with non-deuterated compounds .
Properties
Molecular Formula |
C23H27ClN2O4 |
---|---|
Molecular Weight |
437.0 g/mol |
IUPAC Name |
acetic acid;13-chloro-10,10-dideuterio-2-(2,3,5,6-tetradeuteriopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene |
InChI |
InChI=1S/C19H19ClN2.2C2H4O2/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13;2*1-2(3)4/h1-2,5-6,9,12,21H,3-4,7-8,10-11H2;2*1H3,(H,3,4)/i4D2,7D,8D,10D,11D;; |
InChI Key |
JWLUTVBVAGJASE-VHAWMWRHSA-N |
Isomeric SMILES |
[2H]C1C(NC(C(C1=C2C3=C(C=C(C=C3)Cl)C(CC4=C2N=CC=C4)([2H])[2H])[2H])[2H])[2H].CC(=O)O.CC(=O)O |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1CC2=C(C=CC(=C2)Cl)C(=C3CCNCC3)C4=C1C=CC=N4 |
Origin of Product |
United States |
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